

Comparative Analysis of BPTES and Next-Generation Glutaminase Inhibitors

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Compound of Interest					
Compound Name:	BPTU				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a foundational allosteric inhibitor of glutaminase 1 (GLS1), with its more potent, clinically evaluated derivative, CB-839 (Telaglenastat). The information presented is intended to support research and development efforts in the field of cancer metabolism.

Introduction to Glutaminase Inhibition

In many cancer cells, metabolic reprogramming leads to a heightened dependence on glutamine. Glutaminolysis, the process of converting glutamine to glutamate and subsequently to other key metabolites, is crucial for the rapid proliferation and survival of these tumors.[1] The initial and rate-limiting step of this pathway is catalyzed by the enzyme glutaminase (GLS). This makes GLS a compelling target for anticancer therapies. BPTES was one of the first selective allosteric inhibitors of GLS1 to be identified and has been instrumental in validating glutaminase as a therapeutic target.[2] However, its moderate potency and suboptimal pharmacokinetic properties spurred the development of next-generation inhibitors like CB-839.

Quantitative Performance Data

The following tables summarize the in vitro and in vivo efficacy data for BPTES and CB-839 from various preclinical studies.



Table 1: In Vitro Antiproliferative Activity

Inhibitor	Cancer Cell Line	Subtype	IC50	Assay Duration	Reference
BPTES	P493 (Human B cell lymphoma)	Hematologica I	Not specified, but inhibits cell growth	Not specified	[4]
BPTES	MDA-MB-231	Triple- Negative Breast Cancer (TNBC)	≥ 2 µmol/L	72 hours	[2]
CB-839	HCC1806	Triple- Negative Breast Cancer (TNBC)	20-55 nmol/L	72 hours	[2]
CB-839	MDA-MB-231	Triple- Negative Breast Cancer (TNBC)	20-55 nmol/L	72 hours	[2]
CB-839	T47D	ER+/HER2-	No effect on viability	72 hours	[2]
BPTES	Recombinant Human GAC	-	Ki between 0.2 and 3 μmol/L	Not applicable	[2]
CB-839	Recombinant Human GAC	-	Low nanomolar potency	Not applicable	[2]

Table 2: In Vivo Antitumor Activity



Inhibitor	Cancer Model	Treatment	Outcome	Reference
BPTES	P493 tumor xenografts	Not specified	Inhibited tumor cell growth	[2]
CB-839	Patient-derived TNBC xenograft	Single agent	Significant antitumor activity	[5]
CB-839	JIMT-1 (HER2+) xenograft	Single agent and in combination with paclitaxel	Significant antitumor activity	[5]

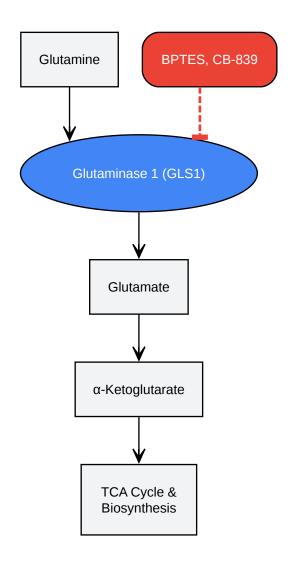
Mechanism of Action: Allosteric Inhibition of GLS1

Both BPTES and CB-839 are allosteric inhibitors of GLS1, meaning they bind to a site distinct from the enzyme's active site.[3] This binding occurs at the interface between two GLS1 dimers, which stabilizes an inactive tetrameric conformation of the enzyme.[2][3] This "locking" of the enzyme in an inactive state prevents the hydrolysis of glutamine to glutamate. While both compounds share this mechanism, CB-839 was specifically designed to have improved potency and oral bioavailability compared to BPTES.[3] Another allosteric inhibitor, compound 968, also targets GLS but through a different mechanism, binding between two GLS monomers to prevent the formation of the active tetramer.[2]

Signaling and Metabolic Pathways

The inhibition of GLS1 by BPTES and its analogs has significant downstream effects on cellular metabolism. By blocking the conversion of glutamine to glutamate, these inhibitors disrupt the tricarboxylic acid (TCA) cycle, reduce the production of biosynthetic precursors and glutathione, and can induce oxidative stress, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[6]





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Glutaminolysis pathway and the site of action for GLS1 inhibitors.

Experimental Protocols In Vitro Glutaminase Inhibition Assay (Cell-Free)

This protocol is adapted from methods used to determine the IC50 of BPTES and its analogs. [4][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant glutaminase.

Materials:



- Recombinant human glutaminase (GAC isoform)
- Glutaminase assay buffer
- Test compounds (e.g., BPTES, CB-839) dissolved in DMSO
- L-glutamine solution
- Coupled enzyme system (e.g., glutamate dehydrogenase) and detection reagents
- Microplate reader

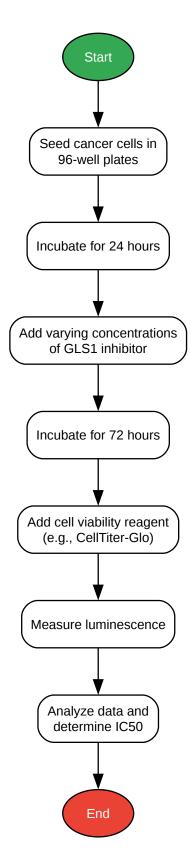
Procedure:

- Compound Plating: Add 2 μ L of the test compound at various concentrations in DMSO to the wells of a microplate.
- Enzyme Preparation: Dilute the glutaminase enzyme to a working concentration in the assay buffer.
- Enzyme Addition: Add 100 μL of the diluted enzyme to each well. Mix by shaking.
- Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Add 50 μ L of a 7 mM glutamine solution to each well to initiate the reaction.
- Incubation: Incubate the plate at room temperature for 90 minutes.
- Detection: Stop the reaction and add the detection reagents. Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

Cellular Proliferation Assay



This workflow is used to assess the antiproliferative effects of glutaminase inhibitors on cancer cell lines.





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